molecular formula C13H12N2O B8634007 3-(4-oxobutyl)-1H-indole-5-carbonitrile

3-(4-oxobutyl)-1H-indole-5-carbonitrile

Cat. No.: B8634007
M. Wt: 212.25 g/mol
InChI Key: KAMHFQOKYXEWST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Oxobutyl)-1H-indole-5-carbonitrile is a high-purity organic compound with the molecular formula C13H12N2O and an average molecular mass of 212.25 Da . This chemical serves as a versatile and critical building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Its structure, featuring both an indole core and an oxobutyl side chain, makes it a valuable precursor for further chemical modifications. Researchers utilize this compound primarily as a key intermediate in the synthesis of more complex molecules. Its specific research value is demonstrated in its role in constructing the molecular framework of Vilazodone hydrochloride, a medication used to treat major depressive disorder . The synthesis of such pharmaceuticals relies on high-quality intermediates like this compound to ensure the final product's efficacy and safety . The compound can be synthesized and transformed through various chemical processes, including reactions with catalysts like aluminum trichloride in solvents such as dichloromethane, as documented in related patent literature . This product is intended for research and laboratory use only. It is not certified or intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

3-(4-oxobutyl)-1H-indole-5-carbonitrile

InChI

InChI=1S/C13H12N2O/c14-8-10-4-5-13-12(7-10)11(9-15-13)3-1-2-6-16/h4-7,9,15H,1-3H2

InChI Key

KAMHFQOKYXEWST-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CN2)CCCC=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent Molecular Formula Polarity Key Physical Challenges Reference
This compound 4-oxobutyl C₁₃H₁₂N₂O High (ketone) Purification complexity Inferred
3-(4-Chlorobutyl)-1H-indole-5-carbonitrile 4-chlorobutyl C₁₃H₁₃ClN₂ Moderate Chromatography issues, 32% yield
3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile 4-hydroxybutyl C₁₃H₁₄N₂O High (alcohol) Improved synthesis process
3-(2-Aminoethyl)-1H-indole-5-carbonitrile 2-aminoethyl C₁₁H₁₁N₃ High (amine) Moderate hSERT inhibition (IC₅₀ = 462 nM)
3-(2-Nitroethyl)-1H-indole-5-carbonitrile 2-nitroethyl C₁₁H₉N₃O₂ Moderate Electron-withdrawing effects

Key Observations :

  • Synthesis : Chloro and nitro derivatives face challenges in purification (e.g., 32% yield for the chloro analog), while hydroxybutyl analogs benefit from optimized processes. The oxobutyl group’s ketone may complicate synthesis due to reactivity, though methods from related compounds (e.g., deoxygenation in ) could be adapted.

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